5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a chemical compound with the molecular formula C18H15N3O2. This compound is known for its unique structure, which includes an oxazole ring, a phenyl group, and an ethoxyphenylamino group.
Preparation Methods
The synthesis of 5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2-phenyl-1,3-oxazole-4-carbonitrile under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
5-[(4-Ethoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile can be compared with similar compounds such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-[(2-ethoxyphenyl)amino]-5-nitrophthalonitrile
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its oxazole ring and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
5-(4-ethoxyanilino)-2-phenyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H15N3O2/c1-2-22-15-10-8-14(9-11-15)20-18-16(12-19)21-17(23-18)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3 |
InChI Key |
ICQAXJAVXSADMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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